Cas no 1157517-52-6 (3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole)

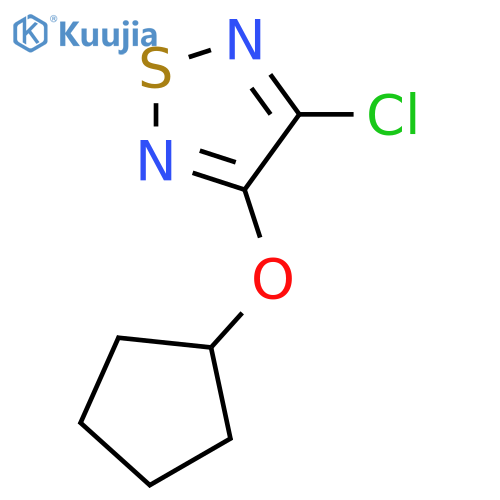

1157517-52-6 structure

商品名:3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole

CAS番号:1157517-52-6

MF:C7H9ClN2OS

メガワット:204.677159070969

MDL:MFCD12066712

CID:5166943

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole (ACI)

- 1,2,5-Thiadiazole, 3-chloro-4-(cyclopentyloxy)- (ACI)

- 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole

-

- MDL: MFCD12066712

- インチ: 1S/C7H9ClN2OS/c8-6-7(10-12-9-6)11-5-3-1-2-4-5/h5H,1-4H2

- InChIKey: TZKYPKNLNHCUBU-UHFFFAOYSA-N

- ほほえんだ: ClC1C(OC2CCCC2)=NSN=1

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341953-1.0g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 1.0g |

$574.0 | 2023-02-23 | ||

| Enamine | EN300-341953-5g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 5g |

$1507.0 | 2023-09-03 | ||

| Enamine | EN300-341953-1g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 1g |

$574.0 | 2023-09-03 | ||

| Enamine | EN300-341953-10.0g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 10.0g |

$1895.0 | 2023-02-23 | ||

| Enamine | EN300-341953-5.0g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 5.0g |

$1507.0 | 2023-02-23 | ||

| Enamine | EN300-341953-2.5g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 2.5g |

$1189.0 | 2023-09-03 | ||

| Enamine | EN300-341953-10g |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |

1157517-52-6 | 10g |

$1895.0 | 2023-09-03 |

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1157517-52-6 (3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量